molecular formula C10H14O5 B12680174 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)- CAS No. 109282-35-1

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-

Cat. No.: B12680174
CAS No.: 109282-35-1
M. Wt: 214.21 g/mol
InChI Key: JEZJMLSOUQUESZ-FLMNKLAKSA-N
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Description

7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)-: is a complex organic compound with the molecular formula C10H14O5 . This compound is part of the oxabicycloheptane family, which is known for its unique bicyclic structure. The presence of two carboxylic acid groups and two methyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, 5,6-dimethyl-, (2-exo,3-exo,5-endo,6-endo)- typically involves a Diels-Alder reaction . This reaction is a cycloaddition between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include:

    Solvent: Toluene or dichloromethane

    Temperature: 60-80°C

    Catalyst: Lewis acids like AlCl3 or BF3

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Continuous flow reactors: to maintain optimal reaction conditions.

    Purification: Crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like KMnO4 or H2O2.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

    Substitution: Nucleophilic substitution reactions with reagents like NaOH or KOH.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: NaOH in aqueous solution.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Conversion to alcohols.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.

    Polymer Chemistry: Acts as a monomer for the production of specialized polymers.

Biology

Medicine

    Drug Development: Investigated for its potential use in developing new pharmaceuticals.

Industry

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as protein phosphatases . The 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are crucial for its inhibitory activity . These interactions disrupt the normal function of the enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid
  • Dimethyl 7-Oxabicyclo(2.2.1)hepta-2,5-diene-2,3-dicarboxylate

Uniqueness

The presence of two methyl groups at positions 5 and 6, along with the specific stereochemistry (2-exo,3-exo,5-endo,6-endo), makes this compound unique. These structural features contribute to its distinct reactivity and biological activity.

Properties

CAS No.

109282-35-1

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

(1R,2R,3S,4S,5S,6R)-5,6-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C10H14O5/c1-3-4(2)8-6(10(13)14)5(9(11)12)7(3)15-8/h3-8H,1-2H3,(H,11,12)(H,13,14)/t3-,4+,5-,6+,7-,8+

InChI Key

JEZJMLSOUQUESZ-FLMNKLAKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)C

Canonical SMILES

CC1C(C2C(C(C1O2)C(=O)O)C(=O)O)C

Origin of Product

United States

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